REACTION_CXSMILES
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[C:1]([Si:4]([CH:11]1[CH2:13][CH2:12]1)([CH:8]([CH3:10])[CH3:9])[CH:5]([CH3:7])[CH3:6])(=[O:3])[CH3:2].[CH3:14][Li]>>[CH:11]1([Si:4]([C:1]([OH:3])([CH3:14])[CH3:2])([CH:8]([CH3:9])[CH3:10])[CH:5]([CH3:6])[CH3:7])[CH2:13][CH2:12]1
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Name
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|
Quantity
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1 g
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Type
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reactant
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Smiles
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C(C)(=O)[Si](C(C)C)(C(C)C)C1CC1
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Name
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Quantity
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25.2 mL
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Type
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reactant
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Smiles
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C[Li]
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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afforded
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Type
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CUSTOM
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Details
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after purification by silica-gel chromatography (silica gel 15-40 μm, hexane/EtOAc, 9:1) 590 mg (55%) of the odoriferous title compound
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Name
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|
Type
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|
Smiles
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C1(CC1)[Si](C(C)C)(C(C)C)C(C)(C)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |